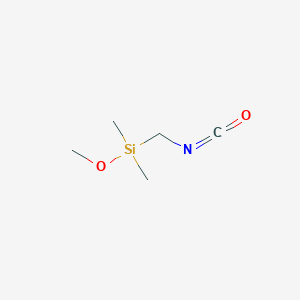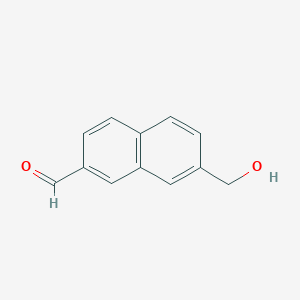
(isocyanatomethyl)methoxydimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(isocyanatomethyl)methoxydimethylsilane is a chemical compound with the molecular formula C6H13NO2Si. It is a member of the silane family, characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its unique combination of isocyanate and methoxy functional groups, which impart distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (isocyanatomethyl)methoxydimethylsilane typically involves the reaction of methoxy(dimethyl)silane with an isocyanate source. One common method is the reaction of methoxy(dimethyl)silane with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (isocyanatomethyl)methoxydimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other nucleophiles, such as amines or alcohols, leading to the formation of new silane derivatives.
Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as amines or alcohols, to form urea or urethane derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and methanol.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate nucleophilic attack.
Addition Reactions: Often performed at room temperature or slightly elevated temperatures, with or without a catalyst.
Hydrolysis: Usually occurs under acidic or basic conditions, depending on the desired rate of reaction.
Major Products Formed:
Substitution Reactions: New silane derivatives with different functional groups.
Addition Reactions: Urea or urethane derivatives.
Hydrolysis: Silanols and methanol.
Applications De Recherche Scientifique
(isocyanatomethyl)methoxydimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces for bioconjugation and immobilization studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of (isocyanatomethyl)methoxydimethylsilane involves its reactivity with nucleophiles and electrophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, forming stable urea or urethane linkages. The methoxy group can undergo substitution reactions, allowing for the introduction of various functional groups. These reactions enable the compound to modify surfaces, create new materials, and participate in complex chemical processes.
Comparaison Avec Des Composés Similaires
(Isocyanatomethyl)dimethoxymethylsilane: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
(2-Isocyanatoethyl)(methoxy)dimethylsilane: Another related compound with an ethyl group instead of a methyl group, affecting its chemical properties and uses.
Uniqueness: (isocyanatomethyl)methoxydimethylsilane is unique due to its specific combination of isocyanate and methoxy groups, which provide a distinct set of reactivity and applications. Its ability to participate in both nucleophilic and electrophilic reactions makes it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
35450-25-0 |
|---|---|
Formule moléculaire |
C5H11NO2Si |
Poids moléculaire |
145.23 g/mol |
Nom IUPAC |
isocyanatomethyl-methoxy-dimethylsilane |
InChI |
InChI=1S/C5H11NO2Si/c1-8-9(2,3)5-6-4-7/h5H2,1-3H3 |
Clé InChI |
MZOWBBNCHOUJAP-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(C)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate](/img/structure/B8717485.png)


![[6-(Hydroxymethyl)-2,2-dimethoxyspiro[3.3]heptan-6-yl]methanol](/img/structure/B8717506.png)


![1-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B8717520.png)


![Bicyclo[2.2.2]octa-2,5-diene](/img/structure/B8717546.png)
